N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline is an organic compound characterized by the presence of a dimethylamino group and a propan-2-yl sulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline typically involves the reaction of 4-chloro-N,N-dimethylaniline with isopropyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropyl sulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dimethylamino group can enhance its binding affinity to certain molecular targets, while the sulfanyl group may influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Isopropylthioaniline: Contains the sulfanyl group but lacks the dimethylamino group, affecting its binding properties and reactivity.
N,N-Diethyl-4-[(propan-2-yl)sulfanyl]aniline: Similar structure but with ethyl groups instead of methyl groups, which can alter its physical and chemical properties.
Uniqueness
N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline is unique due to the combination of the dimethylamino and propan-2-yl sulfanyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-propan-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)13-11-7-5-10(6-8-11)12(3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUARXMJOVSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488617 |
Source
|
Record name | N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62291-60-5 |
Source
|
Record name | N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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